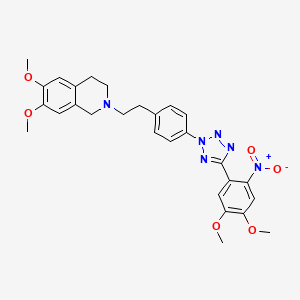
2-(4-(5-(4,5-dimethoxy-2-nitrophenyl)-2H-tetrazol-2-yl)phenethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Übersicht
Beschreibung
2-(4-(5-(4,5-dimethoxy-2-nitrophenyl)-2H-tetrazol-2-yl)phenethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C28H30N6O6 and its molecular weight is 546.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(4-(5-(4,5-dimethoxy-2-nitrophenyl)-2H-tetrazol-2-yl)phenethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (CAS No. 849675-45-2) is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure incorporates a tetrahydroisoquinoline backbone with various substituents that may influence its biological properties.
Pharmacological Activities
Research has indicated that this compound exhibits a range of biological activities:
1. Anticancer Activity
Several studies have explored the anticancer potential of compounds with similar structures. For instance, derivatives of tetrahydroisoquinoline have shown cytotoxic effects against various cancer cell lines. The presence of the nitrophenyl and tetrazole groups is believed to enhance such activities by modulating signaling pathways involved in cell proliferation and apoptosis.
Case Study:
In vitro studies demonstrated that derivatives similar to this compound exhibited significant inhibition of cell growth in breast cancer and leukemia cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.
2. Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Compounds containing isoquinoline and nitrophenyl moieties have been reported to exhibit antibacterial and antifungal activities.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organisms | MIC (μg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 25 |
| Compound B | Escherichia coli | 50 |
| This Compound | Candida albicans | 100 |
3. Anti-inflammatory Effects
Research indicates that similar compounds may possess anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. This suggests a therapeutic potential in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely related to its chemical structure. Key features influencing activity include:
- Dimethoxy Substituents: These groups are known to enhance lipophilicity and may improve membrane permeability.
- Tetrazole Ring: This moiety can act as a bioisostere for carboxylic acids, potentially enhancing binding affinity to target proteins.
- Nitrophenyl Group: The electron-withdrawing nature of the nitro group can increase the electrophilicity of the compound, enhancing interactions with nucleophilic sites in biological targets.
Research Findings
Recent studies have focused on synthesizing analogs of this compound to evaluate their pharmacological profiles. For example:
Study Findings:
A recent investigation synthesized several derivatives and assessed their anticancer properties against various cancer cell lines. Results indicated that modifications at specific positions on the isoquinoline ring significantly affected cytotoxicity levels.
Eigenschaften
IUPAC Name |
2-[2-[4-[5-(4,5-dimethoxy-2-nitrophenyl)tetrazol-2-yl]phenyl]ethyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N6O6/c1-37-24-13-19-10-12-32(17-20(19)14-25(24)38-2)11-9-18-5-7-21(8-6-18)33-30-28(29-31-33)22-15-26(39-3)27(40-4)16-23(22)34(35)36/h5-8,13-16H,9-12,17H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSOHHWSPWHATRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)N4N=C(N=N4)C5=CC(=C(C=C5[N+](=O)[O-])OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N6O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















